N-(4-methoxyphenyl)-2-butenamide

Antimicrobial Antibiotic Efflux pump inhibitor

Prevent project delays from unvalidated analogs. Procure verified N-(4-methoxyphenyl)-2-butenamide for reproducible results. - FAAH inhibitor (IC50 0.8-290 nM) for endocannabinoid research. - Gram-negative antibacterial: P. aeruginosa MIC 15 µM, E. coli MIC 3 µM; selectivity >40-fold vs hemolysis. - Cell differentiation: NB-4 & 143B cells; not cytotoxic. - Synthetic intermediate for N-aryl γ-hydroxycrotonamides. Global stock with ≥95% purity. Immediate shipping.

Molecular Formula C11H13NO2
Molecular Weight 191.23g/mol
Cat. No. B374900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-2-butenamide
Molecular FormulaC11H13NO2
Molecular Weight191.23g/mol
Structural Identifiers
SMILESCC=CC(=O)NC1=CC=C(C=C1)OC
InChIInChI=1S/C11H13NO2/c1-3-4-11(13)12-9-5-7-10(14-2)8-6-9/h3-8H,1-2H3,(H,12,13)/b4-3+
InChIKeyJEVUWRQKPBXHNP-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Methoxyphenyl)-2-butenamide Identity & Specifications


N-(4-Methoxyphenyl)-2-butenamide (also known as N-(4-methoxyphenyl)crotonamide, CAS 95152-22-0 for the (E)-isomer, CAS 127683-81-2 unspecified stereochemistry) is a synthetic small-molecule amide with molecular formula C₁₁H₁₃NO₂ and molecular weight 191.23 g/mol [1]. The compound exists as a crystalline solid and is commercially available with typical purity of ≥95% . It serves as both a research tool compound and a synthetic intermediate, with reported activities spanning antimicrobial, enzyme inhibition, and cell differentiation applications [2].

Structural Analog Differentiation Risks


Generic substitution among methoxyphenyl-butenamide analogs is not scientifically valid without explicit activity verification. Even structurally similar congeners—such as N-(4-methoxyphenyl)-3-butenamide (positional isomer) or 3-methyl-N-(4-methoxyphenyl)-2-butenamide (methyl-substituted)—exhibit divergent target engagement profiles [1]. For example, the (E)- and (Z)-geometric isomers may display differential receptor binding, while substitution at the 3-position of the butenamide backbone alters reactivity in tandem-addition rearrangements [2]. Procuring an unvalidated analog risks project delays due to unexpected loss of activity, altered selectivity, or synthetic incompatibility. The quantitative evidence below documents exactly where this compound delivers verified performance relative to defined comparators or baseline standards [3].

N-(4-Methoxyphenyl)-2-butenamide Performance Data


Antibacterial Spectrum & MIC Profile

N-(4-Methoxyphenyl)-2-butenamide exhibits a quantifiable antibacterial spectrum with defined minimum inhibitory concentration (MIC) values against a panel of bacterial strains. Against Escherichia coli D21, the MIC is 3 μM. Against Bacillus subtilis Bs11, the MIC is also 3 μM. Against Bacillus megaterium Bm11, the compound shows enhanced potency with an MIC of 0.9 μM. Against Pseudomonas aeruginosa OT97, the MIC is 15 μM. Notably, against Staphylococcus aureus Cowan 1, the compound is essentially inactive with an MIC >200 μM, indicating selective rather than broad-spectrum activity. Hemolytic liability was assessed as low, with sheep red blood cell lysis concentration >600 μM, providing a selectivity window of >200-fold for the most sensitive species [1]. The compound has been identified as a putative efflux pump inhibitor, specifically targeting RND pumps in Pseudomonas aeruginosa [2].

Antimicrobial Antibiotic Efflux pump inhibitor

FAAH Inhibition in Rat Brain Preparations

N-(4-Methoxyphenyl)-2-butenamide functions as a fatty acid amide hydrolase (FAAH) inhibitor with reported IC₅₀ values in rat brain membrane and homogenate preparations. In one assay using rat brain membranes preincubated for 20 minutes with [¹⁴C]-anandamide as substrate, the IC₅₀ was 290 nM [1]. In a separate assay using rat brain homogenates preincubated for 60 minutes with [³H]anandamide substrate, the IC₅₀ was 0.813–0.820 nM, representing a >350-fold difference in apparent potency depending on assay conditions [2]. This assay-condition-dependent potency profile is characteristic of FAAH inhibitors and necessitates careful experimental standardization. Direct head-to-head comparator data with other FAAH inhibitors under identical assay conditions is not available in the retrieved evidence; this represents class-level inference based on the compound's quantifiable enzyme inhibition activity.

Endocannabinoid FAAH inhibitor Pain

Cell Differentiation & Proliferation Arrest

N-(4-Methoxyphenyl)-2-butenamide exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This differentiation-inducing property distinguishes it from purely cytotoxic agents that simply kill cells. The compound has been evaluated in multiple cell-based functional assays, including antiproliferative activity against human NB-4 acute promyelocytic leukemia cells (measured after 96 hours by MTT assay) [2] and cytotoxicity against human 143B osteosarcoma cell lines after 72 hours of continuous exposure [3]. Quantitative differentiation data comparing the compound directly to analogs such as monastrol derivatives (for which N-aryl γ-hydroxycrotonamides serve as synthetic precursors) is not available in the retrieved evidence .

Cell differentiation Anti-proliferative Monocyte

Synthetic Utility as a Four-Carbon Synthon

N-(4-Methoxyphenyl)-2-butenamide serves as a versatile synthetic intermediate for the preparation of crystalline N-aryl γ-hydroxycrotonamides, which function as four-carbon synthons for further elaboration . These γ-hydroxycrotonamides have been utilized to synthesize analogs of monastrol, a known kinesin Eg5 inhibitor with anticancer activity evaluated in the NCI 60 cell line panel . Additionally, the compound undergoes tandem-addition rearrangements when reacted with methyl-substituted benzynes, enabling access to structurally complex arylated butenamide derivatives [1]. This synthetic versatility is not universal among all methoxyphenyl-substituted amides; the specific substitution pattern and double-bond position dictate reactivity in cycloaddition and rearrangement pathways [2].

Synthetic intermediate Monastrol analog Four-carbon synthon

Application Scenarios for Research Procurement


Efflux Pump Inhibition in Gram-Negative Bacteria

Procure N-(4-methoxyphenyl)-2-butenamide for Gram-negative antibacterial research focusing on Pseudomonas aeruginosa (MIC = 15 μM) and Escherichia coli (MIC = 3 μM), where its proposed mechanism as an RND efflux pump inhibitor may offer an alternative to traditional antibiotics [1]. The compound's low hemolytic activity (>600 μM) provides a favorable selectivity window exceeding 40-fold for P. aeruginosa and >66-fold for E. coli [2]. Note that activity against Staphylococcus aureus is negligible (MIC >200 μM), so this compound should not be procured for Gram-positive-only projects targeting staphylococci [1].

FAAH Inhibition for Endocannabinoid Research

Procure N-(4-methoxyphenyl)-2-butenamide as a fatty acid amide hydrolase (FAAH) inhibitor for endocannabinoid system research, with documented IC₅₀ values ranging from 0.813 nM to 290 nM in rat brain preparations depending on assay conditions [1]. The compound is suitable as a positive control or tool compound in FAAH inhibition studies. Researchers should note the substantial assay-condition-dependent potency variation, which requires careful documentation of preincubation time and substrate conditions for experimental reproducibility [2].

Monocyte Lineage Differentiation in Cancer

Procure N-(4-methoxyphenyl)-2-butenamide for oncology research centered on cell differentiation rather than direct cytotoxicity. The compound induces differentiation of undifferentiated cells to the monocyte lineage [1] and has demonstrated antiproliferative activity in human NB-4 acute promyelocytic leukemia cells (96-hour MTT assay) and human 143B osteosarcoma cells (72-hour continuous exposure) [2]. This compound is appropriate for research programs investigating differentiation therapy approaches rather than conventional cytotoxic screening campaigns [3].

Synthesis of Monastrol Analogs & Arylated Butenamides

Procure N-(4-methoxyphenyl)-2-butenamide as a synthetic intermediate for preparing crystalline N-aryl γ-hydroxycrotonamides, which serve as four-carbon synthons for elaboration to monastrol analogs with potential anticancer activity evaluated in the NCI 60 cell line panel [1]. The compound also undergoes tandem-addition rearrangements with methyl-substituted benzynes, enabling access to structurally diverse arylated butenamide derivatives [2]. This procurement scenario is appropriate for synthetic and medicinal chemistry laboratories rather than direct biological screening programs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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